N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide
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Overview
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a pyrazolo[3,4-d]pyrimidine core fused with a cyclohexanecarboxamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Mechanism of Action
Target of Action
The primary target of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide Compounds with similar pyrazolo[3,4-d]pyrimidine scaffolds have been reported to inhibit cyclin-dependent kinases (cdk2), which play a crucial role in cell proliferation .
Mode of Action
The exact mode of action of This compound Similar compounds have shown to inhibit cdk2, thus affecting cell cycle progression .
Biochemical Pathways
The biochemical pathways affected by This compound Inhibition of cdk2 can affect the cell cycle, particularly the transition from g1 phase to s phase .
Pharmacokinetics
The ADME properties of This compound Similar compounds have shown suitable pharmacokinetic properties in in silico admet studies .
Result of Action
The molecular and cellular effects of This compound Similar compounds have shown to inhibit cell cycle progression and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA) to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like sodium borohydride can modify the oxo group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can be performed using reagents like thionyl chloride or bromine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Thionyl chloride, bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-(1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide, while reduction can yield N-(1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide .
Scientific Research Applications
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
- 4-chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
- 5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide is unique due to its specific structural features, such as the presence of a cyclohexanecarboxamide group, which may enhance its biological activity and selectivity compared to other similar compounds.
Properties
IUPAC Name |
N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-7-4-8-14(9-13)24-16-15(10-21-24)18(26)23(11-20-16)22-17(25)12-5-2-1-3-6-12/h4,7-12H,1-3,5-6H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDDSQLVRIJUQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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